molecular formula C9H10F3NO B2444795 (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248173-46-6

(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

Cat. No.: B2444795
CAS No.: 2248173-46-6
M. Wt: 205.18
InChI Key: ODEHKPOGQFECGT-ZCFIWIBFSA-N
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Description

(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and (S)-propan-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by nucleophilic substitution to attach the pyridine ring.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone, while substitution reactions can lead to the formation of new pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, which can be advantageous in various applications.

Mechanism of Action

The mechanism by which (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.

    (2S)-2-[3-(Trifluoromethyl)pyridin-4-yl]propan-1-ol: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

    (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]butan-1-ol: Similar structure but with a butanol moiety instead of a propanol moiety.

Uniqueness

(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring and the presence of the propanol moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHKPOGQFECGT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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